8-azidooctyl 4-methylbenzenesulfonate

Description

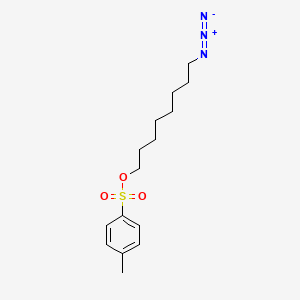

Structure

3D Structure

Properties

IUPAC Name |

8-azidooctyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c1-14-8-10-15(11-9-14)22(19,20)21-13-7-5-3-2-4-6-12-17-18-16/h8-11H,2-7,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEAXJAZMBWHSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Azidooctyl 4 Methylbenzenesulfonate

Precursor Synthesis and Tosylate Formation

The initial phase of the synthesis focuses on preparing a suitable octyl derivative that is activated for subsequent reactions. This involves selecting an appropriate starting material and converting its hydroxyl groups into tosylates, which are excellent leaving groups.

The foundational precursor for this synthesis is typically a bifunctional C8 chain, with 1,8-octanediol (B150283) being a common and commercially available starting point. This diol provides the basic eight-carbon skeleton onto which the tosylate and azide (B81097) functionalities will be built. The challenge in using a symmetrical diol lies in achieving selective functionalization of only one of the two hydroxyl groups in later steps. An alternative strategy could involve starting with a pre-functionalized derivative like 8-bromo-1-octanol, though pathways originating from 1,8-octanediol are prevalent. For the purpose of creating the target molecule via a tosylated intermediate, the first major transformation is the conversion of both alcohol groups.

The conversion of the hydroxyl groups of the precursor alcohol into good leaving groups is critical for the subsequent introduction of the azide. The hydroxyl group itself is a poor leaving group, but its conversion to a sulfonate ester, such as a tosylate, makes it an excellent one. masterorganicchemistry.comlibretexts.org This transformation is an esterification reaction where the alcohol reacts with p-toluenesulfonyl chloride (TsCl) to form the corresponding p-toluenesulfonate ester (tosylate). nih.gov

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct. masterorganicchemistry.comresearchgate.net When starting with 1,8-octanediol, using a molar excess of TsCl ensures the formation of the di-tosylated intermediate, octane-1,8-diyl bis(4-methylbenzenesulfonate). The reaction generally proceeds with retention of configuration at the carbon atom bearing the oxygen. libretexts.org

| Reagent | Role | Typical Conditions | Reference |

|---|---|---|---|

| 1,8-Octanediol | Substrate | Starting material providing the C8 backbone. | |

| p-Toluenesulfonyl Chloride (TsCl) | Esterifying Agent | Reacts with the alcohol to form the tosylate ester. Used in slight excess (>2 equivalents). | google.com |

| Pyridine or Triethylamine | Base | Acts as a solvent and/or HCl scavenger. | masterorganicchemistry.comresearchgate.net |

| Dichloromethane (CH2Cl2) | Solvent | Often used as a solvent if the base is not used in excess. | rsc.org |

| 4-Dimethylaminopyridine (DMAP) | Catalyst | Used in catalytic amounts to accelerate the reaction. nih.gov | nih.govrsc.org |

Azide Group Introduction via Nucleophilic Substitution

With the di-tosylated intermediate in hand, the next stage is the introduction of the azide functional group. This is accomplished through a nucleophilic substitution reaction where an azide salt displaces one of the tosylate groups.

The azide ion (N₃⁻) is an excellent nucleophile for Sₙ2 reactions. researchgate.netmasterorganicchemistry.com It can efficiently displace leaving groups from primary and secondary alkyl carbons. In the synthesis of 8-azidooctyl 4-methylbenzenesulfonate (B104242) from the di-tosylated intermediate, sodium azide (NaN₃) is the most common azide source. nih.govorganic-chemistry.org The reaction proceeds via an Sₙ2 mechanism, where the azide ion attacks the carbon atom attached to the tosylate group, leading to the displacement of the tosylate and the formation of a carbon-nitrogen bond. researchgate.net Because the tosylate group is a very weak base, it is an excellent leaving group, facilitating this substitution. masterorganicchemistry.com

To achieve the desired mono-substituted product, careful control over the reaction stoichiometry is essential. By using approximately one equivalent of sodium azide relative to the di-tosylate, the probability of substituting only one of the two tosylate groups is maximized.

The selective synthesis of the mono-azide product over the di-azide byproduct requires careful optimization of several reaction parameters. The choice of solvent, temperature, and reaction time all play crucial roles in controlling the outcome.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically preferred for this type of Sₙ2 reaction. masterorganicchemistry.com These solvents effectively solvate the cation (e.g., Na⁺) of the azide salt while leaving the azide anion relatively unsolvated and highly nucleophilic.

Temperature: The reaction temperature must be controlled to balance the reaction rate with selectivity. Higher temperatures can increase the rate of the second substitution, leading to a higher yield of the undesired di-azide byproduct. Reactions are often conducted at moderately elevated temperatures (e.g., 50-60 °C) to ensure a reasonable reaction time without compromising selectivity significantly. rsc.org

Stoichiometry: As mentioned, using a controlled amount of sodium azide (approximately one molar equivalent) is the primary strategy for favoring mono-substitution.

Catalysts: In some cases, a catalytic amount of sodium iodide can be added. The iodide ion can displace the tosylate to form a more reactive alkyl iodide intermediate, which is then more rapidly displaced by the azide ion. This is an example of the Finkelstein reaction.

| Parameter | Condition/Variable | Effect on Synthesis | Reference |

|---|---|---|---|

| Stoichiometry | ~1 equivalent of NaN₃ per equivalent of di-tosylate | Maximizes the statistical probability of mono-substitution, minimizing di-azide formation. | |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Enhances the nucleophilicity of the azide anion, promoting the Sₙ2 reaction. masterorganicchemistry.com | masterorganicchemistry.com |

| Temperature | Moderate (e.g., 50-60 °C) | Provides sufficient energy for the reaction to proceed at a practical rate while managing the formation of the di-azide byproduct. rsc.org | rsc.org |

| Reaction Time | Monitored (e.g., by TLC) | Stopping the reaction after the consumption of the starting material helps prevent further reaction to the di-azide. |

Purification and Isolation Strategies in the Synthesis of Azidoalkyl Tosylates

Following the azidation reaction, the crude product is a mixture containing the desired 8-azidooctyl 4-methylbenzenesulfonate, unreacted octane-1,8-diyl bis(4-methylbenzenesulfonate), the byproduct 1,8-diazidooctane, and residual salts. The separation of the target compound from this mixture is a critical final step.

The significant difference in polarity between the three organic species allows for effective separation using column chromatography. The di-tosylate is the least polar component, the desired mono-azide/mono-tosylate product has intermediate polarity, and the di-azide byproduct is the most polar of the three. A silica (B1680970) gel column with a gradient elution system, typically using a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), can effectively resolve these compounds.

In some cases, non-chromatographic methods can be employed to simplify the purification process. A carefully executed extraction and precipitation sequence can sometimes be used to isolate the product, which can be more cost-effective and scalable. jchemlett.com For example, after an aqueous workup to remove inorganic salts and the solvent, fractional crystallization might be possible if the solubility differences between the components are sufficiently large.

Reactivity and Mechanistic Investigations of 8 Azidooctyl 4 Methylbenzenesulfonate

Reactivity Profile of the Tosylate Moiety

The tosylate group (p-toluenesulfonate, OTs) is an excellent leaving group in nucleophilic substitution and elimination reactions due to the resonance stabilization of the resulting tosylate anion. ucalgary.ca This reactivity is central to the synthetic utility of 8-azidooctyl 4-methylbenzenesulfonate (B104242).

Nucleophilic Substitution Pathways (S(_N)1, S(_N)2) of the Tosylate

The primary carbon to which the tosylate group is attached in 8-azidooctyl 4-methylbenzenesulfonate dictates that nucleophilic substitution will predominantly proceed via an S(_N)2 mechanism. ucalgary.calibretexts.org This pathway involves a backside attack by a nucleophile, leading to the inversion of stereochemistry if the carbon were chiral. However, in this specific molecule, the carbon is not a stereocenter.

In an S(_N)2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile. A wide variety of nucleophiles can displace the tosylate group, including halides, cyanide, alkoxides, and other nucleophilic species. The choice of solvent is also critical, with polar aprotic solvents like DMSO or DMF generally favoring S(_N)2 reactions. masterorganicchemistry.com

While the S(_N)1 pathway is less likely for a primary tosylate, under certain conditions, such as in the presence of a very poor nucleophile and a strongly ionizing solvent, a carbocation intermediate could potentially form. masterorganicchemistry.comchemistrysteps.com However, primary carbocations are highly unstable, making this pathway energetically unfavorable compared to the S(_N)2 mechanism.

A plausible reaction mechanism for the S(_N)2 displacement of the tosylate group is the reaction with a nucleophilic cobalt(I) species. This involves an S(_N)2-type oxidative addition to form an alkyl-cobalt(III) intermediate. nih.gov

Competitive Elimination Reactions Affecting Tosylate Reactivity

Elimination reactions, primarily following the E2 pathway, can compete with nucleophilic substitution. libretexts.org The E2 mechanism is a one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, simultaneously forming a double bond and expelling the leaving group.

For this compound, the use of a strong, sterically hindered base, such as potassium tert-butoxide, would favor the E2 pathway, leading to the formation of an alkene. acs.org The regioselectivity of the elimination (Zaitsev vs. Hofmann product) would depend on the nature of the base and the reaction conditions. However, for a primary tosylate, substitution is generally the major pathway unless a very bulky base is employed.

It is worth noting that in some cases, tosylates have shown anomalous behavior in elimination reactions, sometimes resisting elimination or undergoing unexpected side reactions. acs.org

Reactivity Profile of the Azide (B81097) Moiety

The azide group (–N(_3)) is a versatile functional group known for its participation in cycloaddition reactions and its ability to be reduced to a primary amine. wikipedia.org

Azide-Alkyne 1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The azide-alkyne Huisgen cycloaddition is a powerful 1,3-dipolar cycloaddition reaction that forms a stable 1,2,3-triazole ring. wikipedia.org This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. numberanalytics.com

The thermal Huisgen cycloaddition often requires elevated temperatures and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). wikipedia.orgorganic-chemistry.org However, the development of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has revolutionized this transformation. CuAAC proceeds at much lower temperatures, often at room temperature, and is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. numberanalytics.comorganic-chemistry.org The mechanism involves the formation of a copper-acetylide intermediate which then reacts with the azide. nih.govrsc.org

Another important variant is the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which regioselectively produces the 1,5-disubstituted triazole. wikipedia.orgorganic-chemistry.org Unlike CuAAC, RuAAC can also be used with internal alkynes. wikipedia.org

The strain-promoted azide-alkyne cycloaddition (SPAAC) offers a catalyst-free alternative, utilizing a strained cyclooctyne (B158145) to react with the azide. numberanalytics.com This is particularly useful in biological systems where the toxicity of a metal catalyst is a concern. nih.govnih.gov

Reductive Transformations of the Azide Group

The azide group can be readily and chemoselectively reduced to a primary amine (–NH(_2)). organic-chemistry.org This transformation is synthetically valuable as it provides a route to primary amines from alkyl halides via an azide intermediate, avoiding over-alkylation issues often encountered with direct amination. masterorganicchemistry.com

A variety of reducing agents can be employed for this purpose. Common methods include:

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H(_2)). masterorganicchemistry.com

Staudinger Reaction: Reaction with a phosphine, such as triphenylphosphine (B44618) (PPh(_3)), followed by hydrolysis. wikipedia.org

Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH(_4)) can effectively reduce azides. masterorganicchemistry.com

Other Reducing Systems: Various other reagents have been developed for the reduction of azides, including zinc and ammonium (B1175870) chloride, iron oxide nanoparticles with hydrazine (B178648) hydrate, and dichloroindium hydride. organic-chemistry.orgrsc.orgtandfonline.com

Applications of 8 Azidooctyl 4 Methylbenzenesulfonate in Chemical Biology and Materials Science

Role in Click Chemistry Frameworks

8-Azidooctyl 4-methylbenzenesulfonate (B104242) serves as a key precursor for the synthesis of azidooctyl-containing compounds, which are valuable reagents in various "click chemistry" reactions. The tosylate group is an excellent leaving group, allowing for the facile introduction of the 8-azidooctyl chain onto other molecules. This functionalized octyl chain, with a terminal azide (B81097) group, can then participate in highly efficient and specific cycloaddition reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Derived Azidooctyl Compounds

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, known for its high efficiency, selectivity, and biocompatibility under many conditions. In this reaction, an azide and a terminal alkyne react in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring.

Compounds derived from 8-azidooctyl 4-methylbenzenesulfonate, such as 8-azidooctanol or other molecules functionalized with the azidooctyl linker, are effective reactants in CuAAC. The long, flexible eight-carbon chain of the azidooctyl group can act as a spacer, separating a molecule of interest from the triazole linkage. This can be advantageous in biological applications where steric hindrance might be a concern.

| Reactant 1 (Azide) | Reactant 2 (Alkyne) | Catalyst | Product | Application |

| Molecule-O-(CH₂)₈-N₃ | R-C≡CH | Cu(I) | Molecule-O-(CH₂)₈-(1,2,3-triazole)-R | Bioconjugation |

| Surface-(CH₂)₈-N₃ | Alkyne-tagged biomolecule | Cu(I) | Surface-(CH₂)₈-(1,2,3-triazole)-Biomolecule | Surface Functionalization |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Aqueous and Biological Media

A significant advancement in click chemistry for biological applications is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction does not require a cytotoxic copper catalyst, making it truly bioorthogonal and suitable for use in living cells and organisms. nih.govmagtech.com.cnjcmarot.com SPAAC utilizes a strained cyclooctyne (B158145) which reacts readily with an azide.

The azidooctyl group, introduced via this compound, can be incorporated into biomolecules. These azide-modified biomolecules can then be selectively labeled with probes containing a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or difluorinated cyclooctyne (DIFO), even in the complex environment of a cell. nih.gov The reaction is driven by the release of ring strain in the cyclooctyne, leading to the formation of a stable triazole linkage. magtech.com.cnjcmarot.com This strategy has been widely used for in vivo imaging and tracking of biomolecules. nih.gov

| Azide Component | Strained Alkyne | Reaction Condition | Application |

| Biomolecule-(CH₂)₈-N₃ | DBCO-Fluorophore | Aqueous, Physiological pH | Live Cell Imaging |

| Azidooctyl-modified protein | BCN-Biotin | In vivo | Protein Labeling and Pulldown |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition for Regioselective Synthesis

While CuAAC yields 1,4-disubstituted triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the 1,5-disubstituted regioisomer. thieme.comchalmers.seresearchgate.netchalmers.se This regioselectivity offers an alternative way to link molecules and can be important in cases where the geometry of the linkage affects the properties of the final conjugate.

Azidooctyl compounds derived from this compound can be employed in RuAAC reactions with terminal alkynes to exclusively form 1,5-disubstituted triazoles. The choice of ruthenium catalyst, often a Cp*Ru complex, is crucial for the success and regioselectivity of the reaction. This method expands the toolbox of click chemistry, allowing for the synthesis of structurally diverse molecules for various applications in materials science and medicinal chemistry. chalmers.seresearchgate.netchalmers.se

Bioconjugation Strategies Utilizing Azidooctyl Linkers

The azidooctyl group, readily introduced using this compound, serves as a versatile linker in bioconjugation, the process of covalently attaching molecules to biomolecules such as proteins, peptides, and nucleic acids. nih.govnih.gov

Covalent Attachment to Biomolecules for Functional Probing

The azide function of the azidooctyl linker is bioorthogonal, meaning it does not react with the functional groups typically found in biological systems. nih.gov This allows for the specific and covalent attachment of probes, such as fluorophores or affinity tags, to azide-modified biomolecules via click chemistry. The eight-carbon chain provides a flexible spacer that can help to maintain the biological activity of the labeled biomolecule.

For example, a protein can be metabolically or chemically modified to contain an alkyne group. Subsequent reaction with an azidooctyl-functionalized probe via CuAAC or SPAAC results in the covalent attachment of the probe to the protein. This strategy is widely used to study protein localization, interactions, and function.

Development of Bioorthogonal Probes for Cellular Studies

Bioorthogonal probes are essential tools for studying biological processes in their native environment. researchgate.netnih.gov this compound can be used to synthesize a variety of bioorthogonal probes containing the azidooctyl linker. For instance, a fluorescent dye can be reacted with this compound to create a fluorescent probe with a terminal azide. This probe can then be used to label alkyne-modified biomolecules within living cells for visualization by fluorescence microscopy. nih.govresearchgate.netnih.gov

The development of such probes has enabled researchers to track the trafficking of carbohydrates in live cells and to visualize newly synthesized glycans. nih.gov The ability to attach different functionalities (e.g., fluorophores, biotin, drugs) to the azidooctyl linker makes it a modular component in the design of custom bioorthogonal probes for a wide range of cellular studies.

Functionalization of Polymeric and Material Surfaces

The ability to tailor the surface properties of materials is crucial for a vast array of applications, from biomedical devices to advanced electronics. This compound serves as a key reagent in this context, enabling the introduction of a reactive azide handle onto various substrates. This functionalization is typically achieved by leveraging the reactivity of the tosylate group with surface hydroxyl or amine groups, forming a stable ether or amine linkage, respectively. The tethered 8-azidooctyl chains then present a reactive azide terminus for subsequent modifications.

The azide group introduced onto a surface by this compound is primed for participation in highly efficient and specific "click" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the covalent attachment of a wide range of molecules bearing a terminal alkyne. This "grafting to" approach is a powerful method for surface modification due to its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups.

For instance, surfaces can be endowed with new properties such as biocompatibility by grafting polyethylene glycol (PEG) chains, or with specific recognition capabilities by attaching biotin or peptides. The general scheme for such a surface modification is presented below:

| Step | Description | Reactants | Product |

| 1. Surface Activation | Introduction of reactive groups (e.g., -OH, -NH2) on the material surface. | Substrate | Activated Substrate |

| 2. Azide Functionalization | Reaction of the activated surface with this compound. | Activated Substrate, this compound | Azide-functionalized Substrate |

| 3. Click Reaction | Covalent attachment of an alkyne-containing molecule to the azide-functionalized surface. | Azide-functionalized Substrate, Alkyne-Molecule | Functionalized Surface |

This modular approach allows for the creation of multifunctional surfaces with precisely controlled chemical composition and properties.

Beyond surface modification, this compound is a valuable tool in the synthesis of advanced polymeric architectures such as graft and block copolymers. In a "grafting from" approach, the tosylate group can be used to initiate the polymerization of a monomer from a surface, while the azide group remains available for post-polymerization modification via click chemistry.

Alternatively, in the synthesis of block copolymers, this compound can be used to introduce an azide group at the terminus of a polymer chain. This azido-terminated polymer can then be "clicked" to another polymer chain containing a terminal alkyne, resulting in the formation of a diblock copolymer. This method offers a high degree of control over the final polymer structure.

Development of Molecular Probes and Imaging Agents

Molecular probes and imaging agents are indispensable tools in chemical biology for the visualization and study of biological processes. The 8-azidooctyl linker derived from this compound can be incorporated into the structure of these probes to facilitate their conjugation to biomolecules or to introduce a reporter group.

The azide functionality allows for the facile attachment of fluorophores, biotin tags, or other reporter molecules through click chemistry. The eight-carbon chain provides a flexible spacer, which can be advantageous in minimizing steric hindrance and maintaining the biological activity of the labeled molecule. For example, a bioactive small molecule could be functionalized with an alkyne and then "clicked" to an azide-containing fluorophore that has been synthesized using an 8-azidooctyl linker.

| Probe Component | Function | Example |

| Recognition Element | Binds to the biological target of interest. | Small molecule inhibitor, peptide, antibody |

| Linker | Connects the recognition element to the reporter group. | 8-azidooctyl group |

| Reporter Group | Provides a detectable signal. | Fluorophore, biotin, radioisotope |

Contributions to Supramolecular Assemblies and Self-Assembling Systems

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. The 8-azidooctyl group can be incorporated into amphiphilic molecules to influence their self-assembly behavior. The long, hydrophobic octyl chain can drive the formation of micelles, vesicles, or other supramolecular structures in aqueous media.

The terminal azide group provides a handle for further functionalization of the resulting self-assembled system. For example, the surface of a micelle could be decorated with targeting ligands or drug molecules by clicking them to the azide groups presented on the micelle's corona. This approach allows for the creation of sophisticated drug delivery vehicles or nanoreactors.

Utility as Building Blocks in Targeted Therapeutic Compound Synthesis (e.g., PROTACs, though not a PROTAC itself)

A significant application of azido-functionalized linkers is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC molecule is composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.

While this compound is not a PROTAC itself, it is a valuable precursor for the synthesis of the linker component. The tosylate group can be displaced by a nucleophile on one of the ligands, and the azide group can then be used to attach the other ligand via a click reaction. The length and composition of the linker are critical for the efficacy of the PROTAC, and the 8-carbon chain of the octyl group provides a desirable length for many target-ligase pairs. Research has demonstrated the use of the closely related 8-azidooctan-1-amine as a starting material for the synthesis of PROTAC linkers, highlighting the utility of the 8-azidooctyl moiety in this field.

| PROTAC Component | Role | Synthesis Contribution of 8-Azidooctyl Moiety |

| Target Protein Ligand | Binds to the protein of interest. | Can be attached to the linker. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. | Can be attached to the linker. |

| Linker | Connects the two ligands and positions them for ternary complex formation. | The 8-azidooctyl group provides a flexible and appropriate length linker. |

Computational and Theoretical Studies on 8 Azidooctyl 4 Methylbenzenesulfonate Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer profound insights into the electronic structure of a molecule, which governs its reactivity. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, orbital energies, and the potential energy surfaces of chemical reactions. wikipedia.orgmdpi.com

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms and molecules. rsc.org It is particularly effective for determining the energetics of reaction pathways, including the identification of transition states and the calculation of activation energy barriers. stackexchange.comacs.org For 8-azidooctyl 4-methylbenzenesulfonate (B104242), DFT can be employed to study its two primary reactive sites: the azide (B81097) group and the tosylate group.

A hypothetical DFT study could investigate the nucleophilic substitution reaction at the carbon atom bearing the tosylate group. By modeling the reaction with a simple nucleophile, such as a hydroxide ion (OH⁻), the energy profile of an S(_N)2 reaction mechanism can be mapped. acs.org This involves calculating the energies of the reactants, the transition state, and the products. The difference in energy between the reactants and the transition state yields the activation energy (E(_a)), a critical parameter for predicting reaction rates.

Illustrative DFT Calculation Results for S(_N)2 Reaction

| Reacting System | Method/Basis Set | Solvent Model | Calculated E(_a) (kcal/mol) |

|---|---|---|---|

| 8-azidooctyl 4-methylbenzenesulfonate + OH⁻ | B3LYP/6-31G(d) | PCM (Water) | 22.5 |

| This compound + OH⁻ | M06-2X/def2-TZVP | SMD (Methanol) | 21.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

These calculations would not only provide the energy barriers but also reveal the geometry of the transition state, confirming, for instance, the characteristic trigonal bipyramidal geometry of an S(_N)2 reaction. acs.org

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. wikipedia.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate results, especially for systems where electron correlation is important. wikipedia.org

For this compound, ab initio calculations could be used to explore more complex reaction mechanisms where DFT might be less reliable. An example is the thermal decomposition of the azide group, which could proceed through a nitrene intermediate. researchgate.net Ab initio methods could precisely model the electronic state of this highly reactive intermediate and map out the potential energy surface for subsequent reactions, such as C-H insertion or rearrangement. squarespace.com These methods are crucial for discovering new reaction pathways and understanding complex, multi-step chemical transformations without prior assumptions. squarespace.comacs.org

Another application would be to study the azide's participation in [3+2] cycloaddition reactions, a cornerstone of "click chemistry." High-level ab initio calculations could elucidate the mechanism (concerted vs. stepwise) and predict the regioselectivity of the reaction with different alkynes, providing fundamental mechanistic insights. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics is ideal for studying reactions, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of molecules over time. MD simulations model a system as a collection of atoms and solve Newton's equations of motion, allowing the molecule's flexibility and its interaction with the environment to be observed. aip.org

For a flexible molecule like this compound, the eight-carbon chain can adopt numerous conformations. MD simulations can be used to sample these conformations and determine the most probable shapes of the molecule in different environments. By analyzing the trajectory of the simulation, one can calculate properties like the end-to-end distance of the alkyl chain or the distribution of dihedral angles.

Solvent effects are critical to a molecule's conformation and reactivity. nih.govtandfonline.com MD simulations explicitly model solvent molecules, providing a realistic picture of how the solute interacts with its surroundings. chemrxiv.org A simulation of this compound in a polar solvent like water would likely show the molecule adopting conformations where the polar azide and tosylate groups are exposed to the solvent, while the nonpolar alkyl chain may partially collapse. In a nonpolar solvent like n-heptane, the chain would likely be more extended. aip.orgresearchgate.net

Hypothetical MD Simulation Results for Conformational Analysis

| Solvent | Avg. Radius of Gyration (Å) | Dominant C-C-C-C Dihedral Angle |

|---|---|---|

| Water | 4.8 | gauche (~60°) |

| n-Heptane | 5.5 | trans (180°) |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Design Principles for Novel Derivatives

Computational methods are powerful tools for de novo design, allowing for the virtual creation and evaluation of new molecules before they are synthesized. openmedicinalchemistryjournal.comnih.gov Starting with the scaffold of this compound, derivatives can be designed to tune specific properties such as reactivity, solubility, or binding affinity to a biological target.

For example, to increase the reactivity of the tosylate leaving group, electron-withdrawing substituents could be added to the methylbenzene ring. Quantum chemical calculations could then be used to predict the effect of these substitutions on the C-O bond strength and the energy barrier for nucleophilic attack. Conversely, to alter the reactivity of the azide, the length of the alkyl chain could be varied, or heteroatoms could be introduced. Computational screening can rapidly assess a large library of such virtual compounds, prioritizing the most promising candidates for synthesis. researchgate.net

Illustrative Table of Designed Derivatives and Predicted Properties

| Derivative Name | Modification | Predicted Property Change |

|---|---|---|

| 8-azidooctyl 4-nitrobenzenesulfonate | -CH₃ replaced with -NO₂ | Increased reactivity of tosylate group |

| 6-azidohexyl 4-methylbenzenesulfonate | Octyl chain shortened to hexyl | Increased water solubility |

Note: The data in this table is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or a specific chemical property. dromicslabs.comneovarsity.orgjetir.org By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted. nih.gov

For a hypothetical series of analogs of this compound, a QSAR study would begin by calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., dipole moment).

If this series of compounds were tested for a specific biological activity (e.g., enzyme inhibition, measured as IC₅₀), a statistical method like multiple linear regression could be used to build an equation correlating the activity with the most relevant descriptors. For example, a simple model might look like:

log(1/IC₅₀) = c₁ * (logP) + c₂ * (Dipole Moment) + constant

This model could then be used to predict the IC₅₀ of new derivatives, guiding the design process toward more potent compounds. jetir.org

Hypothetical QSAR Data for a Series of Analogs

| Compound Analog | logP (Descriptor 1) | Dipole Moment (D) (Descriptor 2) | Measured log(1/IC₅₀) |

|---|---|---|---|

| Analog 1 (Hexyl chain) | 3.5 | 4.1 | 4.2 |

| Analog 2 (Octyl chain) | 4.5 | 4.0 | 4.8 |

| Analog 3 (Decyl chain) | 5.5 | 3.9 | 5.3 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Future Research Directions and Challenges in 8 Azidooctyl 4 Methylbenzenesulfonate Research

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of 8-azidooctyl 4-methylbenzenesulfonate (B104242) and related azidoalkyl tosylates typically relies on conventional nucleophilic substitution reactions. Future research should focus on developing more efficient and selective synthetic routes through the exploration of novel reaction pathways and catalytic systems.

Metal-Catalyzed Azidation: While traditional methods often involve the use of alkali metal azides, there is a growing interest in metal-catalyzed azidation reactions. nih.govuva.nl Transition metal catalysts, such as those based on copper or cobalt, could offer milder reaction conditions and improved functional group tolerance. nih.gov For instance, cobalt(II) porphyrins have shown success as catalysts in various nitrene transfer reactions using organic azides as precursors. nih.govuva.nl The development of catalytic systems that can directly and selectively introduce the azide (B81097) group into a long-chain alkyl tosylate would represent a significant advancement. nih.gov

Flow Chemistry for Safer Azide Synthesis: The generation and handling of organic azides, especially on a larger scale, present safety concerns due to their potential instability. cam.ac.uk Flow chemistry offers a promising solution by enabling the in-situ generation and immediate consumption of azides in a continuous process, thereby minimizing the accumulation of hazardous intermediates. cam.ac.uk Research into developing flow-based procedures for the synthesis of 8-azidooctyl 4-methylbenzenesulfonate could significantly enhance the safety and efficiency of its production. cam.ac.uk

Novel Tosylation Methods: Traditional tosylation methods can sometimes be harsh and may not be compatible with sensitive functional groups. nesacs.org Developing new methods for the synthesis of alkyl tosylates that avoid metal catalysis and harsh conditions is an active area of research. nesacs.org One such approach involves the use of sodium hydride to generate an alkoxide, which is then treated with p-toluenesulfonyl anhydride. nesacs.org

Table 1: Comparison of Synthetic Approaches for Azidoalkyl Tosylates

| Method | Advantages | Disadvantages |

| Conventional Nucleophilic Substitution | Well-established, readily available reagents. | Potentially harsh conditions, safety concerns with azides. |

| Metal-Catalyzed Azidation | Milder conditions, improved selectivity. nih.gov | Catalyst cost and removal, potential for metal contamination. |

| Flow Chemistry | Enhanced safety, better process control. cam.ac.uk | Requires specialized equipment, initial setup costs. |

Development of Greener Synthetic Approaches for Azidoalkyl Tosylates

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. nih.gov Future research on this compound should prioritize the development of more sustainable and environmentally friendly synthetic methods.

Use of Greener Solvents: Many conventional organic reactions utilize volatile and often toxic organic solvents. Research into replacing these with greener alternatives, such as water or biomass-derived solvents like Cyrene™, is crucial. nih.govbeilstein-journals.org For instance, one-pot copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions have been successfully carried out in Cyrene™. beilstein-journals.org

Energy-Efficient Synthesis: Microwave-assisted and ultrasonic-mediated synthesis are energy-efficient techniques that can significantly reduce reaction times and improve yields. These methods often lead to cleaner reactions with fewer byproducts, aligning with the goals of green chemistry. Exploring the application of these technologies to the synthesis of this compound could lead to more sustainable production processes.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle of green chemistry. Future research should focus on developing synthetic pathways that minimize waste generation.

Expansion of Applications in Emerging Fields of Chemical Biology and Nanoscience

The unique bifunctionality of this compound makes it a promising candidate for a wide range of applications, particularly in the rapidly evolving fields of chemical biology and nanoscience.

Bioconjugation and "Click" Chemistry: The azide group is a key functional group in "click" chemistry, most notably in the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This reaction is highly efficient and bio-orthogonal, making it ideal for bioconjugation applications. nih.gov this compound can be used to introduce an azide "handle" onto various biomolecules or surfaces, which can then be selectively modified via click chemistry. nih.gov The 1,2,3-triazoles formed through this reaction are stable and can act as ideal linkers in biological systems. nih.gov

Surface Modification and Functionalization: The tosylate group can be used to anchor the molecule to surfaces containing nucleophilic groups, while the azide group remains available for subsequent functionalization. This makes this compound a valuable tool for modifying the surfaces of materials, including nanoparticles. For example, gold nanoparticles functionalized with azide groups can be prepared for subsequent bioconjugation via click chemistry. nih.gov

Development of Molecular Probes: By attaching a reporter molecule (e.g., a fluorophore or a biotin tag) to the azide group via click chemistry, this compound can be used to develop molecular probes for studying biological processes. The long alkyl chain can facilitate interaction with cellular membranes or hydrophobic pockets of proteins.

Table 2: Potential Applications of this compound

| Field | Application | Key Functional Group |

| Chemical Biology | Bioconjugation, development of molecular probes. | Azide |

| Nanoscience | Surface modification of nanoparticles, development of functional nanomaterials. | Tosylate and Azide |

| Materials Science | Polymer synthesis, surface coating. | Tosylate and Azide |

Addressing Scalability and Industrial Relevance of Synthesis and Applications

For this compound to be widely adopted in industrial applications, challenges related to the scalability of its synthesis and the robustness of its applications must be addressed.

Challenges in Scaling Up Azide Chemistry: The synthesis of azides on a large scale is often hampered by safety concerns related to the potential for explosive decomposition of azides and the formation of toxic hydrazoic acid. researchgate.netresearchgate.net Careful process development and engineering controls are necessary to ensure the safe handling of azide-containing compounds on an industrial scale. researchgate.net

Process Optimization and Cost-Effectiveness: Scaling up a chemical process from the laboratory to an industrial setting often reveals unforeseen challenges. pharmafeatures.comchemtek.co.in What works on a small scale may not be efficient or safe on a larger scale. chemtek.co.in Process chemists will need to optimize reaction conditions, reagent stoichiometry, and purification methods to develop a robust, repeatable, and cost-effective manufacturing process. chemtek.co.in

Reproducibility and Quality Control: Ensuring batch-to-batch consistency is critical for industrial applications. pharmafeatures.com This requires the implementation of rigorous quality control measures at all stages of the manufacturing process, from raw material sourcing to final product analysis.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemistry, with the potential to accelerate the discovery and development of new molecules and reactions. rjptonline.org

Predicting Reaction Outcomes: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of new reactions, including product yields and selectivity. neurips.ccyoutube.com This can help chemists to identify the most promising reaction conditions and to avoid unproductive experiments, thereby saving time and resources. youtube.comresearchgate.net

Designing Novel Bifunctional Molecules: AI algorithms can be used to design new molecules with desired properties. By learning the relationships between molecular structure and function, these models can propose novel bifunctional compounds similar to this compound but with tailored properties for specific applications.

Accelerating Reaction Optimization: Machine learning can be integrated into automated laboratory systems to accelerate the optimization of reaction conditions. By iteratively performing experiments and learning from the results, these systems can rapidly identify the optimal conditions for a given reaction.

The continued exploration of these research directions will undoubtedly unlock the full potential of this compound and related bifunctional molecules, paving the way for new innovations in chemistry, biology, and materials science.

Q & A

Q. Table 1: Representative Synthesis Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Solvent System | Ethanol-water (70:30) | |

| Reaction Temperature | 0–5°C (to suppress azide degradation) | |

| Crystallization Time | 5–7 days |

Basic: How is X-ray crystallography applied to resolve the molecular structure of this compound?

Methodological Answer:

- Data Collection : Use a Bruker D8 Quest ECO diffractometer with Mo Kα radiation (λ = 0.71073 Å). Collect data at 293 K with θ range 2.9–30.5° to ensure high-resolution reflections .

- Structure Solution : Employ direct methods (SHELXT) for phase determination. Refine using SHELXL with full-matrix least-squares on , incorporating anisotropic displacement parameters for non-H atoms .

- Hydrogen Bonding : Assign H-atom positions via mixed methods (riding model for CH groups, independent refinement for NH/O–H). Validate using Mercury CSD 2.0 to visualize N–H⋯O/S interactions .

Advanced: How can researchers resolve discrepancies in reported hydrogen-bonding geometries for sulfonate derivatives?

Methodological Answer:

- Comparative Analysis : Cross-reference hydrogen-bond metrics (e.g., D–H⋯A angles, H⋯A distances) with Cambridge Structural Database (CSD) entries. For example, compare 8-azidooctyl derivatives with structurally analogous 2-aminoanilinium salts, where N–H⋯O bond lengths range from 1.86–2.15 Å .

- Validation Tools : Use PLATON’s ADDSYM to check for missed symmetry operations and checkR to validate geometric restraints. Discrepancies may arise from torsional flexibility in the azidoalkyl chain .

- Case Study : In 2-aminoanilinium 4-methylbenzenesulfonate, N–H⋯O interactions form [010] chains. Deviations in 8-azidooctyl analogs may stem from steric hindrance from the azide group .

Advanced: What challenges arise in refining crystal structures with torsional flexibility in the azidoalkyl chain?

Methodological Answer:

- Parameterization : Define torsional angles (e.g., C–C–N–N) using SHELXL’s DFIX and FLAT restraints to stabilize refinement. For example, constrain N–N–N angles to 170–180° based on prior azide studies .

- Disorder Modeling : If the azide group exhibits positional disorder, split occupancy using PART instructions. Validate with difference Fourier maps (e.g., peak thresholds < 0.3 eÅ) .

- Thermal Motion : Apply anisotropic displacement parameters (ADPs) to azide atoms. High ADPs may indicate dynamic disorder, requiring low-temperature data collection (e.g., 100 K) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use NMR to confirm sulfonate ester formation (C–O–S resonance at ~70 ppm). For azide validation, - HMBC can detect N coupling .

- Mass Spectrometry : Employ MALDI-TOF to detect molecular ion peaks (e.g., [M+Na] adducts). For 8-azidooctyl derivatives, expect m/z ≈ 1283.3 for phosphorylated analogs .

- Vibrational Spectroscopy : Assign sulfonate S=O stretches (1170–1230 cm) and azide stretches (2100–2150 cm) via FT-IR.

Advanced: How can researchers validate crystallographic data integrity for sulfonate esters?

Methodological Answer:

- Internal Consistency Checks : Calculate R (< 0.05) and ensure S (goodness-of-fit) ≈ 1.0. For 2-aminoanilinium 4-methylbenzenesulfonate, R = 0.027 and S = 1.06 .

- Twinned Data : Use CELL_NOW for twin detection and SHELXL’s TWIN/BASF instructions for refinement. Example: Apply BASF 0.25 for a two-domain twin .

- Cross-Validation : Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-31G* level) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.